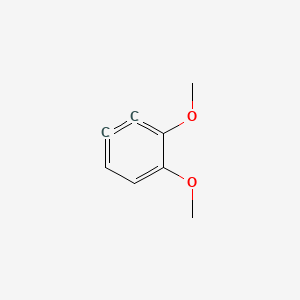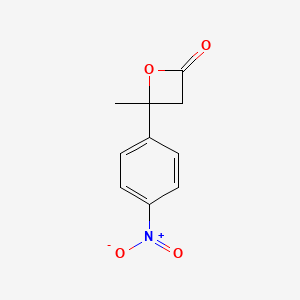
4-Methyl-4-(4-nitrophenyl)oxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-(4-nitrophenyl)oxetan-2-one is an organic compound that belongs to the oxetane family Oxetanes are four-membered cyclic ethers with significant interest in medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzaldehyde with methyl vinyl ketone in the presence of a base to form the corresponding oxetane . The reaction conditions often include moderate heating and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-(4-nitrophenyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-4-(4-nitrophenyl)oxetan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The oxetane ring can also participate in ring-opening reactions, which may contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-oxetanone: Similar in structure but lacks the nitrophenyl group.
4-Methyl-4-phenyl-2-oxetanone: Similar but with a phenyl group instead of a nitrophenyl group.
4-Nitrophenyl-2-oxetanone: Similar but lacks the methyl group.
Propiedades
Número CAS |
88351-51-3 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
4-methyl-4-(4-nitrophenyl)oxetan-2-one |
InChI |
InChI=1S/C10H9NO4/c1-10(6-9(12)15-10)7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3 |
Clave InChI |
BEFDPGNNBRVGLP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


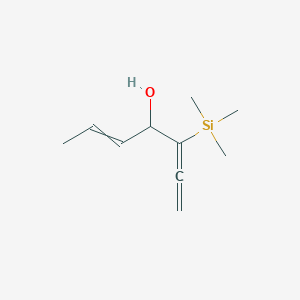
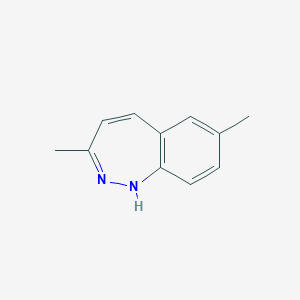
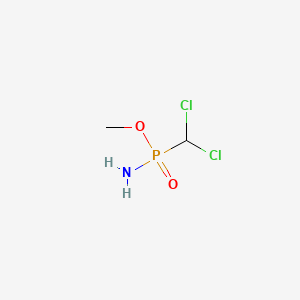
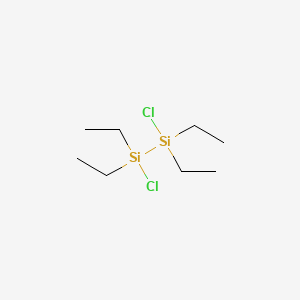
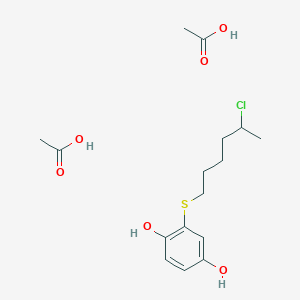
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
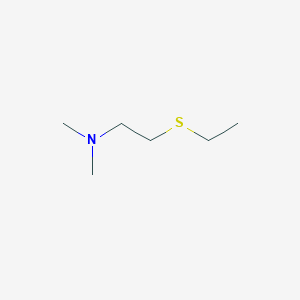
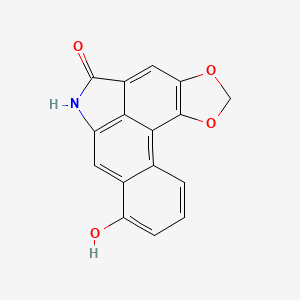
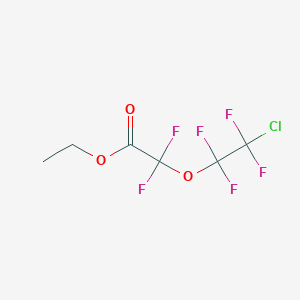
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
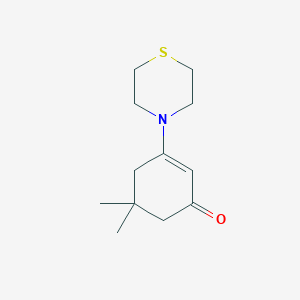
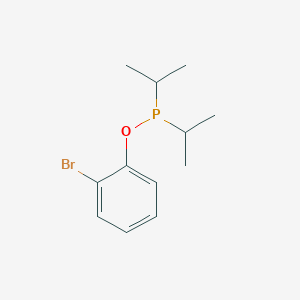
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
